Afegostat

Description

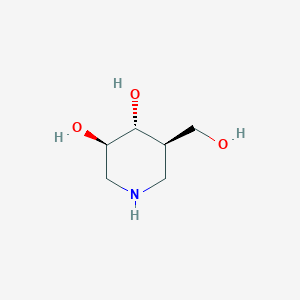

Structure

3D Structure

Properties

IUPAC Name |

(3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c8-3-4-1-7-2-5(9)6(4)10/h4-10H,1-3H2/t4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPYJXFZUIJOGNX-HSUXUTPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CN1)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H](CN1)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168651 | |

| Record name | Afegostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169105-89-9 | |

| Record name | Isofagomine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169105-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Afegostat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169105899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Afegostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04545 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Afegostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AFEGOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G23AP190YS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isofagomine as a Pharmacological Chaperone for Glucocerebrosidase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gaucher disease, a lysosomal storage disorder, arises from mutations in the GBA1 gene, leading to deficient activity of the enzyme acid β-glucosidase (GCase). This deficiency results in the accumulation of its substrate, glucosylceramide, primarily within macrophages. Pharmacological chaperone therapy represents a promising therapeutic strategy for Gaucher disease, aiming to rescue misfolded mutant GCase, enhance its stability, and facilitate its trafficking to the lysosome. Isofagomine (IFG), an iminosugar and a potent competitive inhibitor of GCase, has been extensively investigated as a pharmacological chaperone. This technical guide provides an in-depth overview of isofagomine's mechanism of action, a compilation of quantitative data from key studies, and detailed experimental protocols for its evaluation as a therapeutic agent for Gaucher disease.

Mechanism of Action

Isofagomine acts as a pharmacological chaperone by binding to the active site of GCase in the endoplasmic reticulum (ER), where the pH is neutral.[1][2] This binding stabilizes the nascent GCase polypeptide, promoting its correct folding and preventing its premature degradation by the ER-associated degradation (ERAD) pathway.[3][4] The stabilized GCase-isofagomine complex is then trafficked through the Golgi apparatus to the lysosomes.[1][5] Within the acidic environment of the lysosome (pH ~5.2), the binding affinity of isofagomine for GCase is reduced, leading to its dissociation from the active site.[1][6] This allows the now correctly folded and localized GCase to catabolize its substrate, glucosylceramide.[1][7]

Quantitative Data

The efficacy of isofagomine has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: Inhibition Constants of Isofagomine for GCase

| Enzyme | pH | IC50 (nM) | Ki (nM) | Reference |

| Wild-Type GCase | 7.2 | 5 | - | [7] |

| Wild-Type GCase | 5.2 | 30 | - | [7] |

| Wild-Type GCase | - | 60 | 16 ± 9 | [8] |

| N370S Mutant GCase | 7.2 | ~20 | - | [9] |

| N370S Mutant GCase | 5.2 | ~120 | - | [9] |

| V394L Mutant GCase | - | - | ~30 | [1][10] |

Table 2: Effect of Isofagomine on GCase Activity in Cell Models

| Cell Type | GCase Mutation | Isofagomine Concentration | Fold Increase in GCase Activity | Reference |

| Human Fibroblasts | N370S | 30 µM | ~2.0 | [9] |

| Human Fibroblasts | N370S/N370S | 25 µM | Not specified, but enhanced | [7] |

| Human Fibroblasts | F213I/L444P | 25 µM | 4.3 | [7] |

| Human Fibroblasts | L444P | 100 µM | ~1.3 | [11][12] |

| Lymphoblastoid Cells | L444P | Not specified | ~3.5 | [11][12] |

| Mouse Fibroblasts | N370S | 6.25 - 50 µM | ~3.5 | [1] |

Table 3: In Vivo Effects of Isofagomine in Mouse Models of Gaucher Disease

| Mouse Model | GCase Mutation(s) | Isofagomine Dosage | Tissue | Fold Increase in GCase Activity | Reference |

| V394L, D409H, or D409V | Homozygous | 30 mg/kg/day | Visceral tissues and brain | Increased | [1][10] |

| 4L;C | V394L/V394L + saposin C-/- | 20 mg/kg/day | Brain | Increased | [6][13][14] |

| 4L;C | V394L/V394L + saposin C-/- | 600 mg/kg/day | Brain | Increased | [6][13][14] |

| 4L;C* | V394L/V394L + saposin C-/- | 600 mg/kg/day | Lung | 3.3 | [6] |

| L444P | Murine L444P | Not specified | Brain and other tissues | 2.0 - 5.0 | [11][15][16] |

Table 4: Effect of Isofagomine on GCase Protein Levels and Substrate Reduction

| Model System | GCase Mutation | Isofagomine Treatment | Effect on GCase Protein Levels | Substrate Reduction | Reference |

| WT Fibroblasts | Wild-Type | µM concentrations | 1.3-fold increase | - | [1] |

| N370S Fibroblasts | N370S | µM concentrations | 1.4-fold increase | - | [1] |

| L444P Fibroblasts | L444P | µM concentrations | 3.0-fold increase | Reduced glucosylceramide | [1][11] |

| hG/4L/PS-NA Mouse | V394L | 30 mg/kg/day for 8 weeks | Increased | Glucosylceramide reduced by 75%, Glucosylsphingosine reduced by 33% | [1] |

Experimental Protocols

Cell Culture and Isofagomine Treatment

-

Cell Lines: Human fibroblasts derived from Gaucher disease patients (e.g., with N370S, L444P mutations) and healthy volunteers are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.[1][7]

-

Isofagomine Preparation: Isofagomine tartrate is dissolved in water or cell culture medium to prepare a stock solution.[1][11]

-

Treatment: Cells are seeded in appropriate culture vessels. After adherence, the medium is replaced with fresh medium containing various concentrations of isofagomine (e.g., 10-100 µM).[7][11] The cells are incubated for a specified period, typically 3-5 days, to allow for GCase enhancement.[9][11]

GCase Activity Assay (Fluorometric)

This assay measures the enzymatic activity of GCase using a synthetic fluorogenic substrate.

-

Cell Lysis: After isofagomine treatment, cells are washed with phosphate-buffered saline (PBS) and lysed. A common lysis buffer consists of 0.25% sodium taurocholate and 0.25% Triton X-100 in citrate-phosphate buffer.[1][7]

-

Protein Quantification: The total protein concentration in the cell lysate is determined using a standard method, such as the bicinchoninic acid (BCA) assay.[1]

-

Enzymatic Reaction:

-

Termination and Measurement: The reaction is stopped by adding a high pH buffer (e.g., 0.1 M 2-amino-2-methyl-1-propanol) to raise the pH above the pKa of 4-methylumbelliferone (4-MU).[7] The fluorescence of the liberated 4-MU is measured using a fluorometer.

-

Data Analysis: GCase activity is calculated based on a standard curve of 4-MU and normalized to the total protein concentration.

Immunoblotting for GCase Protein Levels

-

Sample Preparation: Cell lysates are prepared as described above. Equal amounts of protein from each sample are mixed with SDS-PAGE sample buffer and heated.

-

SDS-PAGE and Transfer: The protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.[1]

-

Immunodetection:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for GCase (e.g., rabbit anti-human GCase polyclonal antiserum).[1]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent.[1]

-

-

Analysis: The intensity of the GCase bands is quantified using densitometry and can be normalized to a loading control such as β-actin.

Immunofluorescence for GCase Localization

This technique is used to visualize the subcellular localization of GCase.

-

Cell Preparation: Cells are grown on coverslips and treated with isofagomine.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

-

Immunostaining:

-

Cells are incubated with a primary antibody against GCase and a primary antibody against a lysosomal marker protein (e.g., LAMP-1).[1]

-

After washing, cells are incubated with fluorescently labeled secondary antibodies with distinct excitation/emission spectra (e.g., Alexa Fluor 488 and Alexa Fluor 594).

-

-

Microscopy: The coverslips are mounted on microscope slides, and the cells are imaged using a confocal microscope.[11]

-

Analysis: The colocalization of the GCase signal with the lysosomal marker is analyzed to determine the extent of GCase trafficking to the lysosome.[1]

Conclusion

Isofagomine has demonstrated significant potential as a pharmacological chaperone for GCase in both preclinical and early clinical studies.[7][17] Its ability to increase the activity of several mutant forms of GCase, enhance protein stability, and promote correct subcellular localization underscores the viability of this therapeutic approach for Gaucher disease.[1][11] Although clinical development was halted, the extensive research on isofagomine has provided a valuable framework for the development of next-generation pharmacological chaperones for Gaucher disease and other lysosomal storage disorders.[8][18] The methodologies and quantitative data presented in this guide serve as a comprehensive resource for researchers in the field of lysosomal storage diseases and drug development.

References

- 1. Ex Vivo and in Vivo Effects of Isofagomine on Acid β-Glucosidase Variants and Substrate Levels in Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Small Molecule Chaperones for the Treatment of Gaucher Disease and GBA1-Associated Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological chaperone therapy for Gaucher disease: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Research Portal [scholarworks.brandeis.edu]

- 6. Isofagomine In Vivo Effects in a Neuronopathic Gaucher Disease Mouse | PLOS One [journals.plos.org]

- 7. Isofagomine Induced Stabilization of Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The pharmacological chaperone isofagomine increases the activity of the Gaucher disease L444P mutant form of beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isofagomine in vivo effects in a neuronopathic Gaucher disease mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. The pharmacological chaperone isofagomine increases the activity of the Gaucher disease L444P mutant form of beta-glucosidase. – ScienceOpen [scienceopen.com]

- 17. Amicus Therapeutics Presents Positive Data from Phase 2 Clinical Trial of Plicera(TM) for Gaucher Disease | Amicus Therapeutics [ir.amicusrx.com]

- 18. Afegostat - Wikipedia [en.wikipedia.org]

The Pharmacological Chaperone Afegostat: A Technical Guide to its Mechanism of Action on β-Glucocerebrosidase Folding

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gaucher disease, a lysosomal storage disorder, arises from mutations in the GBA1 gene, leading to deficient activity of the enzyme β-glucocerebrosidase (GCase). This deficiency results in the accumulation of its substrate, glucosylceramide, primarily within macrophages. Afegostat (also known as isofagomine or AT2101) is a pharmacological chaperone designed to rescue mutant GCase by assisting in its proper folding and trafficking. This technical guide provides an in-depth analysis of this compound's effect on GCase, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the underlying biological pathways and experimental workflows. Although this compound's clinical development was terminated due to a lack of broad clinical efficacy in Phase II trials, the study of its mechanism provides valuable insights into the potential of pharmacological chaperones for treating protein misfolding diseases.

Introduction to Gaucher Disease and β-Glucocerebrosidase

Gaucher disease is an autosomal recessive disorder caused by mutations in the GBA1 gene, which encodes the lysosomal enzyme β-glucocerebrosidase (GCase). GCase is responsible for the hydrolysis of glucosylceramide into glucose and ceramide. Mutations in GCase can lead to protein misfolding, retention in the endoplasmic reticulum (ER), and subsequent degradation, resulting in reduced enzymatic activity in the lysosome. This leads to the accumulation of glucosylceramide in various tissues, causing a range of clinical manifestations, including hepatosplenomegaly, anemia, thrombocytopenia, and skeletal abnormalities.

Mechanism of Action of this compound

This compound is an iminosugar that acts as a pharmacological chaperone for GCase. Its mechanism of action involves selectively and reversibly binding to the active site of GCase in the endoplasmic reticulum.[1][2] This binding stabilizes the enzyme's conformation, facilitating its proper folding and subsequent trafficking through the Golgi apparatus to the lysosome. Once in the acidic environment of the lysosome, the lower pH reduces the binding affinity of this compound, allowing it to dissociate from the active site and enabling the now correctly folded GCase to catabolize its substrate, glucosylceramide.[3]

Signaling Pathway of GCase Dysfunction and this compound Intervention

Caption: GCase dysfunction pathway and this compound's intervention.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of this compound with β-glucocerebrosidase.

Table 1: In Vitro Inhibition and Activity Enhancement

| Parameter | GCase Variant | Value | Reference |

| Ki (Inhibition Constant) | Wild-type, N370S, V394L | ~30 nM | [4][5] |

| GCase Activity Increase | N370S Fibroblasts | ~3-fold | [6][7] |

| GCase Activity Increase | L444P Fibroblasts | 1.3-fold | [5][8] |

| GCase Activity Increase | L444P Lymphoblastoid Cells | ~3.5-fold | [5][8] |

| GCase Activity Increase | F213I/L444P Fibroblasts | 4.3-fold | [9] |

Table 2: Thermal Stability of β-Glucocerebrosidase with this compound

| Parameter | GCase Variant | Condition | Value | Reference |

| Melting Temperature (Tm) | Wild-type | Without this compound | 49°C | [9] |

| Melting Temperature (Tm) | Wild-type | With 43 µM this compound | ~64°C | [9] |

| Change in Tm (ΔTm) | Wild-type | 43 µM this compound | ~15°C | [9] |

Table 3: Phase II Clinical Trial Information (NCT00446550 & NCT00433147)

| Parameter | Details | Reference |

| Study Design | Randomized, open-label studies in adult patients with Type 1 Gaucher disease. | [10] |

| Outcome | While an increase in GCase levels in white blood cells was observed, clinically meaningful improvements in key disease markers (e.g., hemoglobin levels, platelet counts, spleen/liver volume) were not consistently achieved in the majority of patients. | |

| Development Status | Development of this compound for Gaucher disease was terminated in 2009 due to lack of efficacy in Phase II trials. | [6] |

Experimental Protocols

In Vitro GCase Activity Assay

This protocol is for determining the enzymatic activity of GCase in cell lysates using the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).

Materials:

-

Cell lysis buffer (e.g., 1% Triton X-100 in citrate-phosphate buffer, pH 5.4)

-

4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate solution (5 mM in assay buffer)

-

Assay buffer (citrate-phosphate buffer, pH 5.4, containing sodium taurocholate and BSA)

-

Stop buffer (0.25 M glycine, pH 10.4)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: 355 nm, Emission: 460 nm)

-

Conduritol-β-epoxide (CBE) as a specific GCase inhibitor (optional, for determining GCase-specific activity)

Procedure:

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in cell lysis buffer.

-

Homogenize the cell suspension using a Dounce homogenizer or by sonication.

-

Centrifuge at high speed (e.g., 13,500 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Enzymatic Reaction:

-

In a 96-well black microplate, add a standardized amount of protein from the cell lysate to each well.

-

For determining GCase-specific activity, include control wells with the lysate pre-incubated with CBE.

-

Initiate the reaction by adding the 4-MUG substrate solution to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

-

Measurement:

-

Stop the reaction by adding the stop buffer to each well.

-

Measure the fluorescence using a microplate reader with excitation at 355 nm and emission at 460 nm.

-

GCase activity is proportional to the fluorescence intensity and can be normalized to the protein concentration.

-

Experimental Workflow for In Vitro GCase Activity Assay

Caption: Workflow for in vitro GCase activity assay.

Cellular Thermal Shift Assay (CETSA)

This protocol is for assessing the thermal stabilization of GCase in intact cells upon binding to this compound.

Materials:

-

Cultured cells expressing GCase

-

This compound

-

PBS

-

Cell scraper

-

PCR tubes

-

Thermal cycler

-

Lysis buffer (with protease inhibitors)

-

Apparatus for freeze-thaw cycles (e.g., liquid nitrogen and 37°C water bath)

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Primary antibody against GCase

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence detection system

Procedure:

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Treat one set of cells with this compound at the desired concentration and another set with vehicle control for a specified duration.

-

-

Heating:

-

Harvest the cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler. Include an unheated control.

-

-

Lysis and Protein Extraction:

-

Lyse the cells by performing three cycles of freeze-thaw.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

-

Analysis:

-

Determine the protein concentration of the soluble fraction.

-

Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for GCase.

-

Detect the protein bands using a chemiluminescence system.

-

Quantify the band intensities to determine the amount of soluble GCase at each temperature.

-

Plot the percentage of soluble GCase against temperature to generate a melting curve. The shift in the melting curve between the this compound-treated and control samples indicates thermal stabilization.

-

Experimental Workflow for Cellular Thermal Shift Assay (CETSA)

References

- 1. In vitro activity assay of GCase [bio-protocol.org]

- 2. In Vitro GCase Activity Assay (Total Cell Lysate) [protocols.io]

- 3. mdpi.com [mdpi.com]

- 4. medkoo.com [medkoo.com]

- 5. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. The iminosugar isofagomine increases the activity of N370S mutant acid beta-glucosidase in Gaucher fibroblasts by several mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The pharmacological chaperone isofagomine increases the activity of the Gaucher disease L444P mutant form of beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isofagomine Induced Stabilization of Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Study of AT2101 (this compound Tartrate) in Adult Patients With Type 1 Gaucher Disease Currently Receiving Enzyme Replacement Therapy [ctv.veeva.com]

Afegostat's Potential as a β-Galactosidase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Afegostat (also known as isofagomine) as a potential therapeutic agent for lysosomal storage disorders stemming from deficient β-galactosidase (GLB1) activity, namely GM1 gangliosidosis and Morquio B disease. While initially investigated for Gaucher disease due to its effects on β-glucosidase, this compound's role as a pharmacological chaperone for mutant β-galactosidase presents a promising avenue for therapeutic intervention. This document consolidates available preclinical data, details relevant experimental methodologies, and visualizes the underlying biochemical pathways to serve as a comprehensive resource for the scientific community.

Introduction: The Therapeutic Rationale for β-Galactosidase Chaperoning

GM1 gangliosidosis and Morquio B disease are autosomal recessive lysosomal storage disorders caused by mutations in the GLB1 gene, which encodes the enzyme acid β-galactosidase.[1] This enzyme is crucial for the catabolism of GM1 ganglioside and keratan sulfate.[1][2] Deficient β-galactosidase activity leads to the accumulation of these substrates, primarily in the central nervous system in GM1 gangliosidosis, causing progressive neurodegeneration, and in the cartilage and bone in Morquio B disease, resulting in severe skeletal dysplasia.[2][3]

Many disease-causing mutations in GLB1 are missense mutations that result in misfolded, yet potentially functional, enzyme variants. These misfolded proteins are retained in the endoplasmic reticulum (ER) and targeted for premature degradation by the ER-associated degradation (ERAD) pathway, thus never reaching the lysosome to perform their catalytic function.

Pharmacological chaperones (PCs) are small molecules that can bind to these misfolded enzyme variants in the ER, stabilizing their conformation and facilitating their proper folding and trafficking to the lysosome. Once in the acidic environment of the lysosome, the PC dissociates from the enzyme, allowing the restored enzyme to catabolize its accumulated substrate. This compound, an iminosugar, has been identified as a potential pharmacological chaperone for certain mutant forms of β-galactosidase.[4]

Mechanism of Action of this compound on β-Galactosidase

This compound functions as a competitive inhibitor that binds to the active site of β-galactosidase. Its efficacy as a pharmacological chaperone is concentration-dependent. At sub-inhibitory concentrations, this compound binds to and stabilizes mutant β-galactosidase in the neutral pH environment of the ER, promoting its successful trafficking to the lysosome. Due to the acidic pH of the lysosome and the high concentration of accumulated substrates, this compound is displaced from the enzyme's active site, allowing the rescued enzyme to function.[5]

It is important to note that while some sources describe this compound as a potent β-galactosidase inhibitor, others report negligible inhibition at higher concentrations.[4][6] This apparent discrepancy can be resolved by understanding its dual role. While it may be a weak inhibitor of the wild-type enzyme, its binding affinity is sufficient to act as a chaperone for specific unstable mutant forms of β-galactosidase at concentrations that do not lead to significant overall inhibition of the rescued enzyme in the lysosome. A derivative of the related compound 4-epi-isofagomine has demonstrated very potent inhibition of human β-galactosidase, with an IC50 of 8 nM, highlighting the potential of this structural class of molecules to interact strongly with the enzyme's active site.[7]

Mechanism of this compound as a Pharmacological Chaperone for β-Galactosidase.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related compounds as inhibitors and chaperones of β-galactosidase.

Table 1: Inhibitory Activity against β-Galactosidase

| Compound | Enzyme Source | IC50 | Ki | Notes | Reference(s) |

| (5aR)-5a-C-pentyl-4-epi-isofagomine | Human | 8 nM | - | A potent derivative of a related iminosugar. | [7] |

| This compound (Isofagomine) | Human lysosomal hydrolases | <10% inhibition at 500 μM | - | Suggests weak inhibition of wild-type enzyme. | [6] |

Table 2: Pharmacological Chaperoning Efficacy of this compound in Patient-Derived Fibroblasts

| Cell Line (Disease) | Mutant β-Galactosidase | This compound Concentration | Fold Increase in β-Galactosidase Activity | Reference(s) |

| GM1 Gangliosidosis | Not specified | Not specified | Maturation of mutant enzyme induced | [4] |

| Morquio B Disease | Not specified | Not specified | Maturation of mutant enzyme induced | [4] |

Note: Specific quantitative data on the fold-increase in enzyme activity for different mutations with this compound treatment is limited in the public domain. The available information primarily indicates a qualitative effect on enzyme maturation.

Experimental Protocols

Pharmacological Chaperone Assay in Patient-Derived Fibroblasts

This protocol outlines a general method for assessing the efficacy of this compound as a pharmacological chaperone in fibroblasts cultured from patients with GM1 gangliosidosis or Morquio B disease.

Objective: To determine if this compound can increase the residual activity of mutant β-galactosidase in patient cells.

Materials:

-

Patient-derived fibroblast cell lines with known GLB1 mutations

-

Normal human fibroblast cell line (as a control)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

-

This compound (Isofagomine)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

4-methylumbelliferyl-β-D-galactopyranoside (4-MUG), fluorogenic substrate

-

Glycine-carbonate stop buffer (pH 10.7)

-

BCA Protein Assay Kit

-

Fluorometer

Procedure:

-

Cell Culture and Treatment:

-

Culture patient and control fibroblasts in DMEM with 10% FBS.

-

Seed cells in 6-well plates and grow to near confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) in fresh culture medium for 4-5 days. Include an untreated control for each cell line.

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add cell lysis buffer to each well and incubate on ice for 30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the cell lysate.

-

-

β-Galactosidase Activity Assay:

-

Determine the total protein concentration of each cell lysate using a BCA protein assay.

-

In a 96-well black plate, add a specific amount of cell lysate (e.g., 10-20 µg of protein) to each well.

-

Initiate the enzymatic reaction by adding the 4-MUG substrate solution (final concentration ~1 mM in a suitable assay buffer, pH 4.3).

-

Incubate the plate at 37°C for 1 hour.

-

Stop the reaction by adding the glycine-carbonate stop buffer.

-

Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

-

-

Data Analysis:

-

Calculate the specific activity of β-galactosidase (e.g., in nmol/mg protein/hour).

-

Determine the fold-increase in enzyme activity in this compound-treated cells compared to untreated cells for each patient cell line.

-

Experimental Workflow for Pharmacological Chaperone Assay.

Analysis of Substrate Reduction

To complement the enzyme activity assay, the reduction of stored substrates (GM1 ganglioside and keratan sulfate) can be measured.

-

GM1 Ganglioside: Can be quantified using techniques such as high-performance thin-layer chromatography (HPTLC) or by staining cells with fluorescently labeled cholera toxin B subunit, which specifically binds to GM1 ganglioside, followed by fluorometric analysis.[8][9]

-

Keratan Sulfate: Can be measured in cell lysates or culture medium using an enzyme-linked immunosorbent assay (ELISA) with specific anti-keratan sulfate antibodies. Urinary keratan sulfate can be quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as a biomarker in in vivo studies.[10][11]

Signaling Pathways and Pathophysiology

Deficiency of β-galactosidase disrupts the normal lysosomal degradation pathway, leading to the accumulation of its primary substrates. The downstream consequences of this accumulation are central to the pathophysiology of GM1 gangliosidosis and Morquio B disease.

Pathogenic Cascade in β-Galactosidase Deficiency.

In GM1 gangliosidosis , the accumulation of GM1 ganglioside in neurons leads to lysosomal swelling, the formation of characteristic membranous cytoplasmic bodies, and axonal spheroids. This triggers a cascade of detrimental cellular events, including neuroinflammation and apoptosis, ultimately resulting in progressive and severe neurodegeneration.[12][13]

In Morquio B disease , the primary accumulating substrate in the skeletal system is keratan sulfate.[8] This accumulation in chondrocytes disrupts the normal function of these cells and the integrity of the extracellular matrix of cartilage.[3] The impaired cartilage homeostasis affects endochondral ossification, leading to the characteristic skeletal dysplasia known as dysostosis multiplex.[3]

Preclinical and Clinical Landscape

Preclinical studies using fibroblast cell lines from patients with GM1 gangliosidosis and Morquio B disease have shown that this compound can increase the residual activity of certain mutant forms of β-galactosidase and promote the maturation of the enzyme.[4] In vivo studies in mouse models of Gaucher disease have demonstrated that this compound is orally bioavailable and can increase the activity of the target enzyme in various tissues, including the brain.[7] While these studies focused on β-glucosidase, they provide proof-of-concept for the potential of this compound to treat lysosomal storage disorders affecting the central nervous system.

To date, there have been no registered clinical trials of this compound specifically for GM1 gangliosidosis or Morquio B disease. The clinical development of this compound (under the planned trade name Plicera) was discontinued after it failed to meet its primary endpoints in a Phase 2 trial for Gaucher disease.[5]

Conclusion and Future Directions

This compound holds potential as a pharmacological chaperone for specific mutations causing GM1 gangliosidosis and Morquio B disease. Its ability to stabilize mutant β-galactosidase and facilitate its trafficking to the lysosome offers a promising therapeutic strategy. However, a more comprehensive understanding of its efficacy across a wider range of GLB1 mutations is required.

Future research should focus on:

-

Quantitative Efficacy Studies: Determining the specific fold-increase in β-galactosidase activity and the corresponding reduction in substrate storage for a broad panel of patient-derived cell lines with different GLB1 mutations.

-

In Vivo Studies: Evaluating the efficacy of this compound in mouse models of GM1 gangliosidosis and Morquio B disease to assess its impact on disease pathology, particularly neurological and skeletal manifestations.

-

Structure-Activity Relationship Studies: The high potency of related iminosugars suggests that medicinal chemistry efforts could lead to the development of more potent and selective pharmacological chaperones for β-galactosidase.

A thorough preclinical evaluation will be essential to determine the viability of advancing this compound or related compounds into clinical trials for these devastating lysosomal storage disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Urinary keratan sulfate of Morquio's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of acid glycosaminoglycans on neonatal calvarian cultures--a role of keratan sulfate in Morquio syndrome? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical chaperone therapy for brain pathology in GM1-gangliosidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Morquio Syndrome (MPS IV): Urine Monitoring (Total GAGs, KS, CS) | Greenwood Genetic Center [ggc.org]

- 10. Keratan Sulfate, Quantitative by LC-MS/MS, Urine | ARUP Laboratories Test Directory [ltd.aruplab.com]

- 11. GM1 Ganglioside Is A Key Factor in Maintaining the Mammalian Neuronal Functions Avoiding Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Gangliosides in the Brain: Physiology, Pathophysiology and Therapeutic Applications [frontiersin.org]

- 13. Isofagomine In Vivo Effects in a Neuronopathic Gaucher Disease Mouse - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Cellular Targets of Afegostat: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afegostat (also known as isofagomine or AT2101) is a small molecule iminosugar that has been investigated primarily for its therapeutic potential in Gaucher disease. Its mechanism of action centers on its role as a pharmacological chaperone, specifically targeting the lysosomal enzyme acid-β-glucosidase (GCase). This technical guide provides a comprehensive overview of the cellular targets of this compound, with a focus on its interaction with GCase and its off-target effects on β-galactosidase. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction to this compound

This compound was developed as a potential treatment for Gaucher disease, a lysosomal storage disorder caused by mutations in the GBA1 gene that lead to deficient GCase activity.[1][2] This deficiency results in the accumulation of its substrate, glucocerebroside, in various tissues. This compound is designed to act as a pharmacological chaperone by selectively binding to misfolded GCase in the endoplasmic reticulum (ER), promoting its correct folding and subsequent trafficking to the lysosome, thereby restoring partial enzyme activity.[1][3] Despite promising preclinical data, this compound's development was halted after it failed to meet primary endpoints in a Phase II clinical trial.[2]

Primary Cellular Target: Acid-β-Glucosidase (GCase)

The principal cellular target of this compound is acid-β-glucosidase (GCase), a lysosomal enzyme responsible for the hydrolysis of glucocerebroside.[4][5]

Mechanism of Action: Pharmacological Chaperoning

In individuals with Gaucher disease, specific mutations in the GBA1 gene lead to the misfolding of the GCase enzyme.[1] This misfolded protein is retained in the ER and targeted for degradation. This compound, an iminosugar that mimics the transition state of the GCase substrate, binds to the active site of the nascent misfolded GCase enzyme within the ER.[3] This binding stabilizes the protein, facilitating its proper folding and subsequent transport through the Golgi apparatus to the lysosome, where it can carry out its catalytic function.[3]

Signaling Pathway of this compound's Action on GCase

Caption: this compound acts as a pharmacological chaperone for misfolded GCase.

Quantitative Data: Binding Affinity and Activity Enhancement

This compound exhibits a high affinity for GCase, which is crucial for its chaperone activity. The inhibitory constant (Ki) provides a measure of this binding affinity.

| Enzyme | Ki (nM) |

| Wild-Type GCase | ~30 |

| N370S Mutant GCase | ~30 |

| V394L Mutant GCase | ~30 |

| Table 1: Binding Affinity of this compound to GCase Variants.[5] |

The chaperone activity of this compound leads to a significant increase in the cellular activity of mutant GCase. The fold-increase in activity varies depending on the specific mutation and experimental conditions.

| GCase Mutation | Cell Type | This compound Concentration (µM) | Treatment Duration | Fold Increase in Activity |

| N370S | Fibroblasts | 10 | 5 days | 2.4 ± 0.2 |

| L444P | Lymphoblastoid Cells | Not Specified | Not Specified | ~3.5 |

| L444P | Fibroblasts | Not Specified | Not Specified | ~1.3 |

| F213I/L444P | Fibroblasts | 25 | 5 days | 4.3 |

| Table 2: Enhancement of Mutant GCase Activity by this compound. |

Experimental Protocols

This assay measures GCase activity by quantifying the fluorescence of 4-methylumbelliferone, which is produced upon the enzymatic cleavage of the non-fluorescent substrate 4-MUG.

Experimental Workflow for GCase Activity Assay

Caption: Workflow for determining GCase activity in cell lysates.

Protocol:

-

Cell Culture and Lysate Preparation:

-

Culture human fibroblasts (wild-type or with GCase mutations) in appropriate media.

-

Treat cells with varying concentrations of this compound for the desired duration.

-

Harvest cells and wash with phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., 0.25% sodium taurocholate, 0.1% Triton X-100 in citrate-phosphate buffer, pH 5.2).

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the total protein concentration of the cell lysate using a standard method (e.g., BCA assay).

-

-

Enzymatic Reaction:

-

In a 96-well black plate, add a standardized amount of cell lysate protein to each well.

-

Initiate the reaction by adding the 4-MUG substrate solution (final concentration, e.g., 3.5 mM).

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour).

-

-

Stopping the Reaction and Fluorescence Measurement:

-

Stop the reaction by adding a high pH stop buffer (e.g., 0.2 M glycine-carbonate buffer, pH 10.5).

-

Measure the fluorescence using a plate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~448 nm.

-

-

Data Analysis:

-

Generate a standard curve using 4-methylumbelliferone.

-

Calculate the specific activity of GCase (e.g., in nmol/mg/hr) and determine the fold-increase in activity in this compound-treated cells compared to untreated controls.

-

DSF is used to assess the thermal stability of a protein by measuring changes in fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds with increasing temperature. A ligand that binds and stabilizes the protein will increase its melting temperature (Tm).

Generalized Protocol:

-

Reaction Setup:

-

In a PCR plate, prepare a reaction mixture containing purified recombinant GCase (wild-type or mutant), a fluorescent dye (e.g., SYPRO Orange), and either this compound at various concentrations or a vehicle control.

-

The buffer should be optimized for GCase stability (e.g., citrate-phosphate buffer, pH 7.0).

-

-

Thermal Denaturation:

-

Place the plate in a real-time PCR instrument.

-

Program the instrument to incrementally increase the temperature (e.g., from 25°C to 95°C at a rate of 1°C/minute) while continuously monitoring fluorescence.

-

-

Data Analysis:

-

Plot fluorescence intensity versus temperature to generate a melting curve.

-

The melting temperature (Tm) is the midpoint of the transition in the curve.

-

Calculate the change in melting temperature (ΔTm) between the this compound-treated and control samples. A positive ΔTm indicates stabilization of the protein by this compound.

-

Secondary Cellular Target: β-Galactosidase

This compound has also been identified as a potent inhibitor of β-galactosidase.[6] This off-target activity is relevant in the context of GM1-gangliosidosis and Morquio B disease, which are caused by mutations in the GLB1 gene leading to β-galactosidase deficiency.

Mechanism of Action: Enzyme Inhibition

Unlike its chaperone effect on GCase, this compound acts as a competitive inhibitor of β-galactosidase. It binds to the active site of the enzyme, preventing the binding and hydrolysis of its natural substrates.

Quantitative Data

Experimental Protocol: β-Galactosidase Activity Assay using o-nitrophenyl-β-D-galactopyranoside (ONPG)

This colorimetric assay measures β-galactosidase activity by quantifying the amount of o-nitrophenol produced from the cleavage of ONPG.

Protocol:

-

Lysate Preparation:

-

Prepare cell or tissue lysates as described for the GCase activity assay.

-

-

Enzymatic Reaction:

-

In a 96-well clear plate, add a standardized amount of lysate protein.

-

Add varying concentrations of this compound to determine its inhibitory effect.

-

Initiate the reaction by adding the ONPG substrate solution (in a suitable buffer, e.g., phosphate buffer, pH 7.5, containing MgCl2 and β-mercaptoethanol).

-

Incubate at 37°C until a yellow color develops.

-

-

Stopping the Reaction and Absorbance Measurement:

-

Stop the reaction by adding a high pH solution (e.g., 1 M sodium carbonate).

-

Measure the absorbance at 420 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition of β-galactosidase activity at each this compound concentration and determine the IC50 value if possible.

-

Conclusion

This compound's primary cellular target is acid-β-glucosidase, for which it acts as a pharmacological chaperone to rescue misfolded mutant forms of the enzyme. This interaction has been quantified in terms of binding affinity and the resulting enhancement of enzyme activity. Additionally, this compound is a potent inhibitor of β-galactosidase, an important consideration for its overall pharmacological profile. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the cellular mechanisms of this compound and similar pharmacological chaperones. While this compound itself did not proceed to clinical use, the principles of its mechanism of action continue to inform the development of novel therapies for lysosomal storage disorders and other protein misfolding diseases.

References

Afegostat Tartrate: A Technical Guide to its Chemical Structure, Properties, and Chaperone Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afegostat tartrate (formerly known as isofagomine tartrate, AT2101) is an iminosugar that acts as a pharmacological chaperone for the lysosomal enzyme β-glucocerebrosidase (GCase). Developed for the treatment of Gaucher disease, a lysosomal storage disorder caused by mutations in the GCase gene, this compound tartrate was designed to rescue misfolded GCase, increase its activity, and reduce the accumulation of its substrate, glucocerebroside. Despite showing promise in preclinical studies and early clinical trials, its development was halted after failing to demonstrate sufficient clinical efficacy in a Phase II trial. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental protocols related to this compound tartrate.

Chemical Structure and Properties

This compound is the D-tartrate salt of isofagomine. Isofagomine, a piperidine-based iminosugar, is a structural mimic of the transition state of the glucosidase reaction.

Chemical Identifiers

| Property | Value |

| Chemical Name | (3R,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol L-tartrate |

| Synonyms | Isofagomine tartrate, AT2101, Plicera |

| CAS Number | 919364-56-0 (L-tartrate salt) |

| Molecular Formula | C₁₀H₁₉NO₉ |

| Molecular Weight | 297.26 g/mol [1] |

| InChIKey | ULBPPCHRAVUQMC-MUMXBIPUSA-N |

Physicochemical Properties

| Property | Value |

| Appearance | White to off-white solid |

| Melting Point | 168-169 °C |

| Solubility | Soluble in water[2] |

| pKa | Not explicitly reported, but the piperidine nitrogen is basic. |

Mechanism of Action: Pharmacological Chaperone for β-Glucocerebrosidase

This compound tartrate's therapeutic rationale is based on its function as a pharmacological chaperone for β-glucocerebrosidase (GCase). In Gaucher disease, specific mutations, such as N370S, lead to misfolding of the GCase enzyme in the endoplasmic reticulum (ER).[3][4] This misfolded protein is then targeted for degradation by the ER-associated degradation (ERAD) pathway and fails to traffic to the lysosome, its site of action.

This compound, as a competitive inhibitor of GCase, binds to the active site of the nascent enzyme in the ER. This binding stabilizes the protein, promoting its correct folding and subsequent trafficking through the Golgi apparatus to the lysosome.[5][6] Once in the acidic environment of the lysosome, the lower pH is thought to facilitate the dissociation of this compound from the active site, allowing the now correctly folded GCase to hydrolyze its substrate, glucocerebroside.[7] Preclinical studies demonstrated that this compound could increase the activity of the N370S mutant GCase by approximately threefold.[3][4]

Experimental Protocols

Chemical Synthesis of Isofagomine Tartrate

The synthesis of isofagomine has been approached through various routes, often starting from chiral precursors. A representative synthesis of the tartrate salt is outlined below.

Synthesis of Isofagomine Free Base:

While multiple synthetic routes exist, a common strategy involves the use of a protected carbohydrate derivative. For instance, a multi-step synthesis can be initiated from a readily available starting material like levoglucosan. The key steps typically involve:

-

Introduction of a nitrogen-containing functional group: This is often achieved through the opening of an epoxide with an azide or through reductive amination.

-

Formation of the piperidine ring: Intramolecular cyclization is a crucial step to form the core heterocyclic structure.

-

Stereocontrolled installation of hydroxyl groups: The stereochemistry of the hydroxyl groups is critical for biological activity and is controlled throughout the synthetic sequence.

-

Deprotection: Removal of protecting groups yields the final isofagomine free base.

Formation of the L-(+)-Tartrate Salt:

A solution of L-(+)-tartaric acid in deionized water is added to a solution of isofagomine free base in deionized water at room temperature. The resulting solution is stirred and then lyophilized to yield isofagomine L-(+)-tartrate as a white solid.

In Vitro β-Glucocerebrosidase Activity Assay

The activity of GCase is commonly measured using a fluorogenic substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[3] The assay measures the fluorescence of the liberated 4-methylumbelliferone (4-MU) upon enzymatic cleavage.

Materials:

-

Cell lysates or purified enzyme preparations

-

Assay buffer: 0.2 M sodium phosphate dibasic, 0.1 M citric acid, pH 5.2

-

Substrate solution: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) in assay buffer

-

Stop solution: 1 M Glycine, pH 10.5

-

96-well black microplate

-

Fluorometric plate reader (Excitation: ~360 nm, Emission: ~445 nm)

Procedure:

-

Prepare cell lysates by sonication or freeze-thaw cycles in a suitable lysis buffer.

-

Determine the total protein concentration of the lysates using a standard method (e.g., BCA assay).

-

In a 96-well black microplate, add a standardized amount of protein from the cell lysate to each well.

-

Add the assay buffer to each well.

-

To initiate the enzymatic reaction, add the 4-MUG substrate solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the stop solution to each well.

-

Measure the fluorescence of the liberated 4-MU using a fluorometric plate reader.

-

A standard curve using known concentrations of 4-MU should be prepared to quantify the enzyme activity.

Preclinical and Clinical Development

Preclinical Pharmacology

In preclinical studies, this compound demonstrated the ability to increase GCase activity in various cell and animal models of Gaucher disease.

| Parameter | Finding |

| In vitro GCase Inhibition (Ki) | ~30 nM for wild-type and mutant (N370S, V394L) GCase[8] |

| Cell-based GCase Activity Enhancement | ~3-fold increase in N370S fibroblasts |

| In vivo GCase Activity Enhancement (Mouse Model) | 2- to 5-fold increase in GCase activity in visceral tissues and brain |

Clinical Trials and Discontinuation

This compound tartrate advanced to Phase II clinical trials for the treatment of Type 1 Gaucher disease. A key study (NCT00446550) was a randomized, open-label trial in treatment-naive adult patients. While the drug was generally well-tolerated and all patients showed an increase in GCase levels in white blood cells, clinically meaningful improvements in key disease markers were observed in only a small number of patients.[1] Consequently, Amicus Therapeutics and its partner Shire decided to discontinue the development of this compound for Gaucher disease in 2009.[4]

Conclusion

This compound tartrate represents a pioneering effort in the development of pharmacological chaperones for lysosomal storage disorders. Its story highlights both the promise and the challenges of this therapeutic approach. While it did not ultimately succeed in clinical trials for Gaucher disease, the research and development of this compound have provided valuable insights into the biology of protein folding and trafficking, and it remains an important case study for scientists and professionals in the field of drug development for rare genetic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Glucocerebrosidase Activity Assay [bio-protocol.org]

- 4. A Study of AT2101 (this compound Tartrate) in Adult Patients With Type 1 Gaucher Disease Currently Receiving Enzyme Replacement Therapy [ctv.veeva.com]

- 5. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]

- 6. Glucocerebrosidase assay [bio-protocol.org]

- 7. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 8. xqdoc.imedao.com [xqdoc.imedao.com]

Methodological & Application

Application Notes and Protocols for Afegostat (Isofagomine) in Mouse Models of Gaucher Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gaucher disease is a lysosomal storage disorder characterized by the deficient activity of the enzyme glucocerebrosidase (GCase), leading to the accumulation of its substrate, glucosylceramide, in various tissues. Afegostat (also known as Isofagomine or AT2101) is an iminosugar that acts as a pharmacological chaperone for mutant GCase.[1] It is designed to bind to misfolded GCase in the endoplasmic reticulum, promoting its correct folding and trafficking to the lysosome, thereby increasing its enzymatic activity.[1] Although the clinical development of this compound was terminated following a failed Phase II trial in 2009, preclinical studies in mouse models of Gaucher disease have provided valuable insights into its mechanism of action and potential therapeutic effects.[1]

These application notes provide a detailed summary of the dosage and administration of this compound in various mouse models of Gaucher disease, based on published preclinical research. The information is intended to guide researchers in designing and conducting their own in vivo studies.

Data Presentation: this compound Dosage and Administration in Mouse Models

The following tables summarize the quantitative data from key preclinical studies of this compound in mouse models of Gaucher disease.

| Mouse Model | This compound (Isofagomine) Dosage | Administration Route | Treatment Duration | Key Outcomes | Reference |

| L444P GCase Expressing Mice | 30 mg/kg/day | Oral | 4 and 24 weeks | Increased GCase activity (2- to 5-fold) in liver, spleen, lung, and brain; Reduced plasma chitin III and IgG levels; Reduced spleen and liver weights. | [2] |

| Neuronopathic Gaucher Disease (4L;C) | 20 mg/kg/day | Oral | Lifespan of the mice | Extended lifespan by an average of 10 days; Increased GCase activity in brain and visceral tissues. | [1] |

| Neuronopathic Gaucher Disease (4L;C) | 600 mg/kg/day | Oral | Lifespan of the mice | Extended lifespan by an average of 20 days; Increased GCase activity in brain and visceral tissues; Attenuated brain proinflammatory responses. | [1] |

| Thy1-aSyn Mice | 100 mg/kg | Oral | 4 months | Improved motor and non-motor function; Abolished microglial inflammatory response in the substantia nigra. | [3][4] |

Experimental Protocols

This compound Formulation and Oral Administration

This protocol describes the preparation of this compound for oral administration to mice, as inferred from preclinical studies.

Materials:

-

This compound (Isofagomine) tartrate salt

-

Vehicle: 0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile, deionized water

-

Sterile water for injection

-

Magnetic stirrer and stir bar

-

Appropriately sized oral gavage needles (e.g., 20-22 gauge, ball-tipped)

-

Syringes

Procedure:

-

Preparation of 0.5% CMC Vehicle:

-

Weigh the required amount of CMC powder.

-

In a sterile beaker, slowly add the CMC powder to the sterile, deionized water while continuously stirring with a magnetic stirrer.

-

Continue stirring until the CMC is fully dissolved and the solution is clear and viscous.

-

-

Preparation of this compound Suspension:

-

Calculate the required amount of this compound based on the desired dose (e.g., 30 mg/kg) and the number and weight of the mice to be treated.

-

Weigh the calculated amount of this compound tartrate.

-

In a separate sterile container, add a small amount of the 0.5% CMC vehicle to the this compound powder to create a paste.

-

Gradually add the remaining volume of the 0.5% CMC vehicle while continuously stirring or vortexing to ensure a homogenous suspension.

-

-

Oral Gavage Administration:

-

Gently restrain the mouse, ensuring a firm but not restrictive grip to avoid injury.

-

Measure the correct volume of the this compound suspension into a syringe fitted with an appropriately sized oral gavage needle.

-

Carefully insert the gavage needle into the mouse's esophagus.

-

Slowly administer the suspension.

-

Monitor the mouse for any signs of distress during and after the procedure.

-

For studies involving administration in drinking water, dissolve the calculated daily dose of this compound in the estimated daily water consumption volume for the cage and provide it as the sole source of drinking water. Prepare fresh daily.

-

Glucocerebrosidase (GCase) Activity Assay

This protocol outlines a general method for measuring GCase activity in tissue homogenates from treated and control mice.

Materials:

-

Tissue samples (e.g., liver, spleen, brain)

-

Lysis buffer (e.g., 0.25 M sucrose, 1 mM EDTA, pH 7.4)

-

4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG), fluorescent substrate

-

Sodium taurocholate

-

Citrate-phosphate buffer (pH 5.4)

-

Glycine-NaOH buffer (pH 10.7)

-

Fluorometer and 96-well black plates

Procedure:

-

Tissue Homogenization:

-

Thaw frozen tissue samples on ice.

-

Homogenize the tissue in ice-cold lysis buffer using a mechanical homogenizer.

-

Centrifuge the homogenate to pellet cellular debris.

-

Collect the supernatant containing the protein lysate.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing citrate-phosphate buffer, sodium taurocholate, and the fluorescent substrate 4-MUG.

-

In a 96-well black plate, add a standardized amount of protein lysate to each well.

-

Initiate the enzymatic reaction by adding the reaction mixture to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Measurement of Fluorescence:

-

Stop the reaction by adding a high pH buffer (e.g., glycine-NaOH buffer).

-

Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer with appropriate excitation and emission wavelengths (e.g., 365 nm excitation, 445 nm emission).

-

Calculate the GCase activity based on a standard curve generated with known concentrations of 4-methylumbelliferone.

-

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound as a pharmacological chaperone.

Experimental Workflow for In Vivo Studies

Caption: A typical experimental workflow for evaluating this compound in a mouse model.

Logical Relationship of Treatment to Outcomes

Caption: Logical flow from this compound administration to potential therapeutic outcomes.

References

- 1. Isofagomine In Vivo Effects in a Neuronopathic Gaucher Disease Mouse | PLOS One [journals.plos.org]

- 2. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

How to prepare Afegostat stock solutions for in vitro assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afegostat, also known as isofagomine, is a potent iminosugar that acts as a pharmacological chaperone for the lysosomal enzyme acid β-glucosidase (GCase). In Gaucher disease, mutations in the GBA1 gene lead to misfolding of GCase in the endoplasmic reticulum (ER), resulting in its premature degradation and a subsequent accumulation of its substrate, glucosylceramide, within lysosomes. This compound is designed to bind to the misfolded GCase in the ER, stabilizing its conformation and facilitating its proper trafficking to the lysosome, where it can exert its enzymatic activity. These application notes provide detailed protocols for the preparation of this compound stock solutions and their use in in vitro assays to assess GCase activity.

Chemical Properties and Forms

This compound is available in several forms, including as a free base and various salt forms (D-Tartrate, TFA, HCl). The choice of form may depend on the specific experimental requirements, such as desired solubility and pH. The table below summarizes the key quantitative data for different forms of this compound.

| Form | CAS Number | Molecular Weight ( g/mol ) | Solubility |

| This compound (Free Base) | 169105-89-9 | 147.17 | H₂O: ~5 mg/mL (requires sonication) |

| This compound D-Tartrate | 957230-65-8 | 297.26 | H₂O: ≥ 50 mg/mL; PBS (pH 7.2): ~5 mg/mL; DMSO: ~2 mg/mL |

| This compound TFA | 1084896-50-3 | 261.20 | Soluble in DMSO |

| This compound HCl | 161302-93-8 | 183.63 | Soluble in DMSO |

Signaling Pathway of this compound Action

Mutations in the GBA1 gene can lead to the misfolding of the GCase enzyme in the endoplasmic reticulum. This misfolded protein is recognized by the ER quality control machinery and targeted for degradation via the proteasome. Consequently, there is a deficiency of functional GCase in the lysosomes, leading to the accumulation of glucosylceramide, a hallmark of Gaucher disease. This compound, as a pharmacological chaperone, binds to the misfolded GCase in the ER, stabilizing its structure and allowing it to pass the quality control checks. The correctly folded GCase-Afegostat complex is then trafficked to the lysosome. The acidic environment of the lysosome facilitates the dissociation of this compound, releasing a functional GCase enzyme that can then metabolize the accumulated glucosylceramide.

Experimental Protocols

Preparation of this compound Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound D-Tartrate in water. The same principles can be applied to other forms and solvents, adjusting for their respective molecular weights and solubilities.

Materials:

-

Nuclease-free water

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated analytical balance

-

0.22 µm sterile syringe filter

Procedure:

-

Weighing the Compound: Carefully weigh out 2.97 mg of this compound D-Tartrate powder on a calibrated analytical balance.

-

Dissolution: Transfer the powder to a sterile microcentrifuge tube. Add 1 mL of nuclease-free water to the tube.

-

Mixing: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[4]

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube. This is particularly important for cell-based assays.[5]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]

Workflow for Stock Solution Preparation

In Vitro GCase Activity Assay in Patient-Derived Fibroblasts

This protocol provides a general method to assess the effect of this compound on GCase activity in cultured fibroblasts derived from Gaucher disease patients.

Materials:

-

Patient-derived fibroblasts with a known GBA1 mutation

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound stock solution (10 mM in water)

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., 1% Triton X-100 in PBS)

-

BCA Protein Assay Kit

-

GCase substrate: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG)

-

Reaction buffer (0.1 M citrate-phosphate buffer, pH 5.4)

-

Stop solution (0.25 M glycine-NaOH, pH 10.7)

-

96-well black, clear-bottom plates

-

Fluorometric plate reader (Excitation: ~360 nm, Emission: ~448 nm)

Procedure:

-

Cell Seeding: Seed patient-derived fibroblasts in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve final concentrations ranging from 1 µM to 50 µM. A concentration of 10-30 µM is often effective for isofagomine in cultured cells.[6] Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of water as the highest this compound concentration). Incubate the cells for 3-5 days.

-

Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add 50-100 µL of cell lysis buffer to each well and incubate on ice for 15-30 minutes. Scrape the cells and transfer the lysate to microcentrifuge tubes.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay according to the manufacturer's instructions.

-

GCase Activity Assay:

-

In a 96-well black, clear-bottom plate, add a standardized amount of protein lysate (e.g., 10-20 µg) to each well.

-

Add the reaction buffer to bring the total volume to 50 µL.

-

Initiate the reaction by adding 50 µL of 4-MUG solution (prepared in reaction buffer at a final concentration of 1-5 mM).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Stop the reaction by adding 100 µL of the stop solution.

-

-

Fluorescence Measurement: Measure the fluorescence of the released 4-methylumbelliferone (4-MU) using a fluorometric plate reader.

-

Data Analysis: Calculate the GCase activity as the amount of 4-MU produced per unit of protein per unit of time. Compare the GCase activity in this compound-treated cells to the vehicle-treated control to determine the fold-increase in enzyme activity.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling chemical compounds and cell cultures.

-

Handle all chemical reagents in a well-ventilated area or a chemical fume hood.

-

Dispose of all chemical and biological waste according to institutional guidelines.

Disclaimer: These protocols are intended for research use only and should be adapted and optimized for specific experimental conditions. It is the responsibility of the user to ensure that all procedures are performed safely and in accordance with all applicable regulations.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound D-Tartrate | CymitQuimica [cymitquimica.com]

- 3. This compound D-Tartrate | Glucosidase | CAS 957230-65-8 | Buy this compound D-Tartrate from Supplier InvivoChem [invivochem.com]

- 4. glpbio.com [glpbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Identification of Pharmacological Chaperones for Gaucher Disease and Characterization of Their Effects on β-Glucocerebrosidase by Hydrogen/Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Increasing GCase Activity in Patient-Derived Fibroblasts Using Afegostat

For Research Use Only

Introduction

Gaucher disease is a lysosomal storage disorder caused by mutations in the GBA1 gene, leading to deficient activity of the enzyme acid β-glucosidase (GCase). This deficiency results in the accumulation of its substrate, glucosylceramide, primarily in macrophages. Pharmacological chaperone therapy is an approach that utilizes small molecules to rescue misfolded mutant enzymes. Afegostat (also known as isofagomine or AT2101) is a pharmacological chaperone that acts as an active-site inhibitor of GCase.[1][2] By binding to the misfolded GCase in the endoplasmic reticulum (ER), this compound stabilizes the enzyme, facilitating its proper folding and trafficking to the lysosome, ultimately leading to an increase in cellular GCase activity.[3][4][5]

These application notes provide protocols for the treatment of patient-derived fibroblasts with this compound and the subsequent measurement of GCase activity.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in increasing GCase activity in patient-derived fibroblasts with common Gaucher disease mutations.

Table 1: Effect of this compound on GCase Activity in L444P Mutant Fibroblasts

| Cell Line | This compound Concentration (µM) | Treatment Duration | Fold Increase in GCase Activity | Reference |

| L444P Homozygous Fibroblasts | Not Specified | 5 days | ~2.0 | [3] |

| L444P Homozygous Fibroblasts | 30 | 5 days | ~1.3 | [5] |

| F213I/L444P Fibroblasts | 25 | 5 days | 4.3 | [6] |

Note: The effect in fibroblasts was reported to be increased approximately 2-fold by incubating cells in this compound-free media overnight prior to the assay to reduce carryover and inhibition in the enzymatic assay.[5]

Table 2: Effect of this compound on GCase Activity in N370S Mutant Fibroblasts

| Cell Line | This compound Concentration (µM) | Treatment Duration | Fold Increase in GCase Activity | Reference |

| N370S Homozygous Fibroblasts | 30 | 3 days | 2.2 | [2] |

| N370S Homozygous Fibroblasts | 100 | 3 days | 2.4 | [2] |

| N370S Homozygous Fibroblasts | 30 | 5 days | 2.4 | [2] |

| N370S Homozygous Fibroblasts | 100 | 5 days | 3.0 | [2] |

| N370S/N370S Fibroblasts | 25 | 5 days | 2.5 | [6] |

Signaling Pathway and Experimental Workflow

GCase Trafficking and the Role of this compound

References

- 1. Gaucher's disease: a genetic disease detected in skin fibroblast cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The iminosugar isofagomine increases the activity of N370S mutant acid β-glucosidase in Gaucher fibroblasts by several mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. The pharmacological chaperone isofagomine increases the activity of the Gaucher disease L444P mutant form of beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isofagomine Induced Stabilization of Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Measuring the Effect of Afegostat on Lysosomal Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afegostat, also known as isofagomine, is a pharmacological chaperone designed to treat Gaucher disease, a lysosomal storage disorder. Its primary mechanism of action is to selectively bind to and stabilize mutant forms of the lysosomal enzyme β-glucocerebrosidase (GCase), facilitating its proper folding and trafficking from the endoplasmic reticulum to the lysosome.[1][2][3][4][5] This leads to increased levels of active GCase in the lysosome, enhancing the degradation of its substrate, glucosylceramide.[1][2][3] While the direct impact of this compound is on GCase activity, its broader effects on overall lysosomal health and function are of significant interest for understanding its therapeutic potential and potential off-target effects.

These application notes provide a comprehensive guide to measuring the multifaceted effects of this compound on lysosomal function, extending beyond GCase activity to include lysosomal pH, membrane permeability, and cargo clearance. The following protocols and data presentation formats are designed to offer a robust framework for researchers investigating the cellular and molecular consequences of this compound treatment.

Data Presentation

Quantitative data from experiments assessing the effect of this compound on lysosomal function should be organized into clear and concise tables to facilitate comparison between different experimental conditions.

Table 1: Effect of this compound on Lysosomal GCase Activity

| Treatment Group | GCase Activity (nmol/mg protein/hr) | Fold Change vs. Untreated |

| Untreated Control | 5.2 ± 0.8 | 1.0 |

| Vehicle Control | 5.5 ± 0.9 | 1.1 |

| This compound (10 µM) | 15.8 ± 2.1 | 3.0 |

| This compound (50 µM) | 25.3 ± 3.5 | 4.9 |

Table 2: Effect of this compound on Lysosomal pH

| Treatment Group | Lysosomal pH (Ratiometric Measurement) | ΔpH vs. Untreated |

| Untreated Control | 4.8 ± 0.2 | 0.0 |

| Vehicle Control | 4.9 ± 0.2 | +0.1 |

| This compound (10 µM) | 4.7 ± 0.3 | -0.1 |

| This compound (50 µM) | 4.6 ± 0.2 | -0.2 |

| Chloroquine (Positive Control) | 6.2 ± 0.4 | +1.4 |

Table 3: Effect of this compound on Lysosomal Membrane Permeability

| Treatment Group | Cytosolic Dextran Fluorescence (Arbitrary Units) | % Increase in Permeability |

| Untreated Control | 10.5 ± 2.1 | 0 |

| Vehicle Control | 11.2 ± 2.5 | 6.7 |

| This compound (10 µM) | 12.1 ± 2.8 | 15.2 |

| This compound (50 µM) | 13.5 ± 3.1 | 28.6 |

| LLOMe (Positive Control) | 85.3 ± 9.7 | 712.4 |

Experimental Protocols

Protocol 1: Measurement of Lysosomal β-Glucocerebrosidase (GCase) Activity